
1,2-O-ISOPROPYLIDENE-alpha-D-XYLO-PENTODIALDO-1,4-FURANOSE
Vue d'ensemble
Description
1,2-O-ISOPROPYLIDENE-alpha-D-XYLO-PENTODIALDO-1,4-FURANOSE, also known as 1,2-O-(1-Methylethylidene)-alpha-D-xylofuranose, is a chemical compound with the empirical formula C8H14O5 . It has a molecular weight of 190.19 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1(C)O[C@H]2OC@HC@H[C@H]2O1 . This string provides a text representation of the compound’s structure, including the stereochemistry. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has an optical activity of [α]25/D −19.2°, c = 1 in H2O . The boiling point is 112-114 °C/0.06 mmHg (lit.) and the melting point is 69-71 °C (lit.) . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Proteomics Research
The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Biomedical Applications
5-Aldo-1,2-O-isopropylidene-a-D-xylofuranose has been described as an indispensable compound in the biomedical field . It exhibits a diverse range of applications, extending to the synthesis of numerous drugs and chemicals.
Synthesis of Anti-inflammatory Agents
One of the applications of this compound is in the synthesis of anti-inflammatory agents . These are drugs or substances that reduce inflammation or swelling.
Antiviral Medications
The compound is also used in the synthesis of antiviral medications . These are a class of medication used specifically for treating viral infections.
Carbohydrate-based Molecules
5-Aldo-1,2-O-isopropylidene-a-D-xylofuranose is used in the synthesis of carbohydrate-based molecules . These molecules have a wide range of applications in various fields, including medicine, research, and industry.
Drug Precursor
1,2-O-Isopropylidene-5-O-p-toluenesulfonyl-α-D-xylofuranose, a related compound, is used as a drug precursor for the synthesis of medications targeting specific ailments or conditions .
Propriétés
IUPAC Name |
(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h3-7,10H,1-2H3/t4-,5+,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHCFFAQYBYYGI-XZBKPIIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452541 | |
| Record name | (3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aldo-1,2-O-isopropylidene-a-D-xylofuranose | |
CAS RN |
53167-11-6 | |
| Record name | (3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose?
A1: While the provided abstracts do not contain the exact molecular formula and weight, they highlight significant structural information:
- Dimeric Form: The compound exists as a dimer in its crystalline state.
- Twist-Boat Conformation: In CDCl3 and CD3OD solutions, it adopts a twist-boat conformation.
Q2: How is 1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose used in the synthesis of other compounds?
A2: The research highlights the use of this compound as a starting material for the synthesis of various derivatives:
- Fluoroalkylated Sugars: It serves as a precursor for synthesizing trifluoromethyl and perfluoroalkyl derivatives of sugars. This is achieved through organometallic reactions with perfluoroalkyl Grignard reagents or f-alkyltrimethylsilanes.
- Stereoselective Synthesis: The reactions exhibit varying degrees of stereoselectivity depending on the metal employed, allowing for the controlled synthesis of specific diastereomers.
Q3: What are the potential applications of the derivatives synthesized from 1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose?
A3: The synthesized derivatives have potential applications in various fields:
- Surfactants: The amphiphilic nature of some deprotected fluoroalkylated sugars makes them potential candidates for surfactant applications.
- Liquid Crystals: Certain derivatives exhibit liquid crystal properties, both thermotropic and lyotropic, indicating potential use in display technologies and other areas utilizing liquid crystals.
- Nucleosides: The synthesis of trifluoromethylated nucleoside analogs, using the compound as a precursor, opens possibilities in developing novel antiviral agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



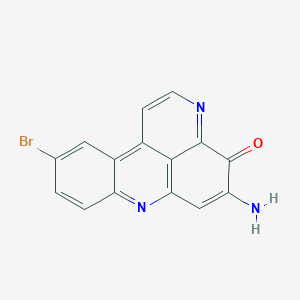
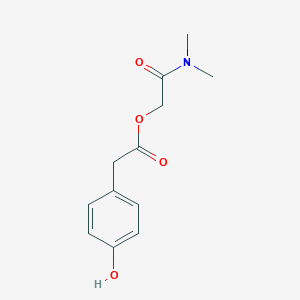

![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)


![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)
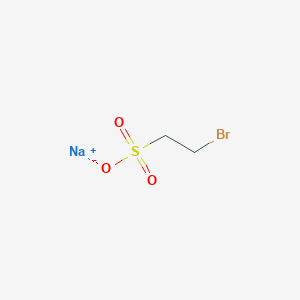

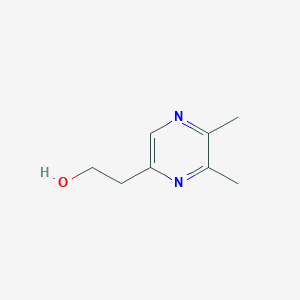

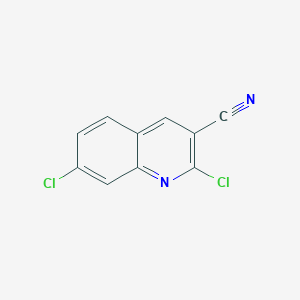

![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)